molecular formula C16H9BrFNO3 B2660675 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-61-3

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2660675
CAS No.: 313669-61-3
M. Wt: 362.154
InChI Key: XGBAOUYMTLQWBF-UHFFFAOYSA-N
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Description

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a carboxamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-2H-chromen-2-one. This can be achieved through the bromination of 2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid.

    Amidation Reaction: The brominated chromenone is then subjected to an amidation reaction with 2-fluoroaniline. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the chromene core or the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets within cells. The compound can bind to specific proteins, altering their function and triggering a cascade of biochemical events. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the specific positioning of the bromine and fluorophenyl groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBAOUYMTLQWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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